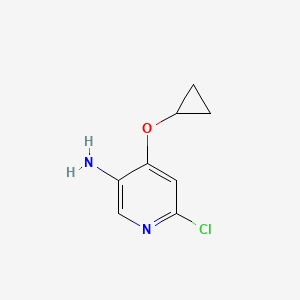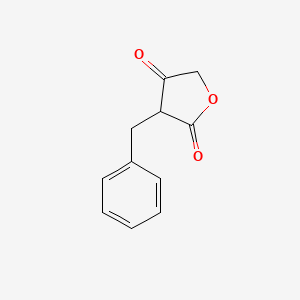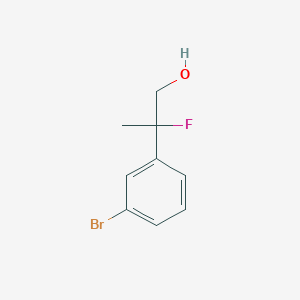
2-(3-Bromophenyl)-2-fluoropropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromophenyl)-2-fluoropropan-1-ol is an organic compound with the molecular formula C9H10BrFO It is a derivative of propanol, where the hydrogen atoms on the propanol chain are substituted with bromine and fluorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-2-fluoropropan-1-ol typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by a reduction process. The initial step involves the bromination of benzene to form bromobenzene, which is then subjected to Friedel-Crafts acylation to introduce the propanone group. The final step involves the reduction of the carbonyl group to form the alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-2-fluoropropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine and fluorine atoms can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(3-Bromophenyl)-2-fluoropropanone.
Reduction: Formation of 2-(3-Bromophenyl)-2-fluoropropane.
Substitution: Formation of 2-(3-Azidophenyl)-2-fluoropropan-1-ol or 2-(3-Cyanophenyl)-2-fluoropropan-1-ol.
Scientific Research Applications
2-(3-Bromophenyl)-2-fluoropropan-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-2-fluoropropan-1-ol involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxyl group allows for hydrogen bonding, which can affect the compound’s solubility and interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromophenyl)-2-chloropropan-1-ol
- 2-(3-Bromophenyl)-2-iodopropan-1-ol
- 2-(3-Fluorophenyl)-2-bromopropan-1-ol
Uniqueness
2-(3-Bromophenyl)-2-fluoropropan-1-ol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination can result in distinct chemical properties, such as increased reactivity and specific interactions with biological targets, compared to other similar compounds.
Properties
Molecular Formula |
C9H10BrFO |
|---|---|
Molecular Weight |
233.08 g/mol |
IUPAC Name |
2-(3-bromophenyl)-2-fluoropropan-1-ol |
InChI |
InChI=1S/C9H10BrFO/c1-9(11,6-12)7-3-2-4-8(10)5-7/h2-5,12H,6H2,1H3 |
InChI Key |
VSYKKUZEPVYVMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=CC(=CC=C1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


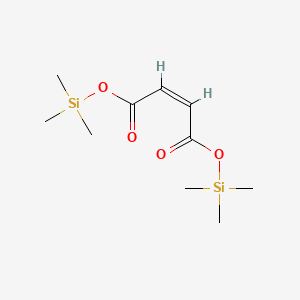
![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-5-ol](/img/structure/B12967524.png)
![6-Azaspiro[2.6]nonan-7-one](/img/structure/B12967528.png)
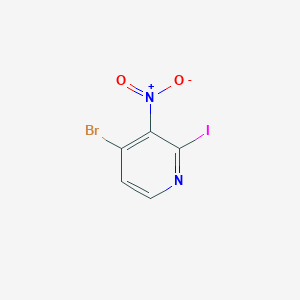
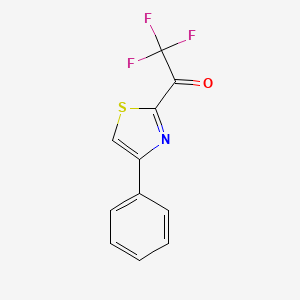
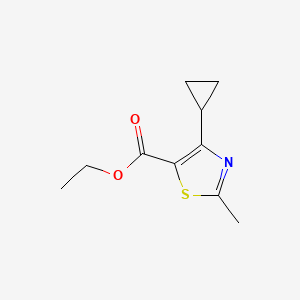
![9-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12967565.png)
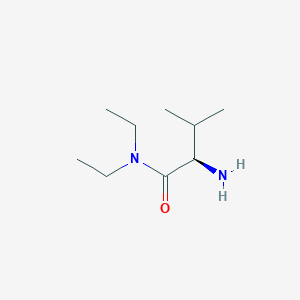
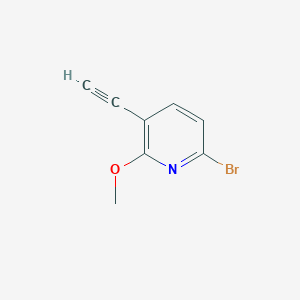
![2-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12967591.png)

